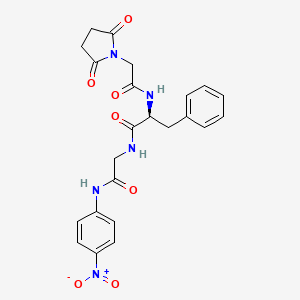

Succinil-glicil-fenilalanil-glicil-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Suc-Gly-Phe-Gly-pNA, also known as N-Succinyl-Gly-Gly-Phe-p-nitroanilide, is a substrate used for the assay of chymotrypsin activity and for Streptomyces griseus protease B . .

Synthesis Analysis

While specific synthesis methods for Suc-Gly-Phe-Gly-pNA were not found in the search results, peptide synthesis often involves solid-phase synthesis methods. Automated flow synthesis has been used for peptide-PNA conjugates . The use of Fmoc/Boc protection schemes for both PNA monomers and amino acid building blocks in combination with microwave-assisted solid-phase synthesis has been reported as a convenient procedure for continuous assembly of antisense PNA-peptide conjugates .

Molecular Structure Analysis

Suc-Gly-Phe-Gly-pNA has a molecular formula of C23H25N5O8 . Its molecular weight is 499.47 .

Chemical Reactions Analysis

Suc-Gly-Phe-Gly-pNA is a substrate for the enzyme chymotrypsin . Chymotrypsin cleaves this substrate at specific sites, which can be used to measure the activity of the enzyme .

Physical and Chemical Properties Analysis

Suc-Gly-Phe-Gly-pNA is a solid compound . It is soluble in DMSO . The compound has a molecular weight of 499.47 and a molecular formula of C23H25N5O8 .

Aplicaciones Científicas De Investigación

- Aplicaciones:

- Relevancia: Succinil-glicil-fenilalanil-glicil-pNA puede exhibir propiedades similares, lo que lo hace valioso para estudiar la función lisosómica y las vías de degradación .

Ensayos de sustrato de proteasa

Estudios de degradación lisosómica

Hidrogeles basados en péptidos

En resumen, this compound juega un papel multifacético en la investigación de proteasas, estudios lisosómicos y diseño de hidrogeles. Sus aplicaciones abarcan la enzimología, el descubrimiento de fármacos y la bioquímica fundamental. Los investigadores continúan descubriendo su potencial en diversos contextos científicos . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Suc-Gly-Phe-Gly-pNA is primarily a substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is synthesized in the pancreas and transported in an inactive form (chymotrypsinogen) to the small intestine, where it is activated.

Mode of Action

The compound interacts with chymotrypsin through a process known as hydrolysis . In this process, chymotrypsin cleaves the peptide bond in the substrate, leading to the formation of smaller peptides and the release of p-nitroaniline .

Result of Action

The hydrolysis of Suc-Gly-Phe-Gly-pNA by chymotrypsin results in the formation of smaller peptides and the release of p-nitroaniline . The released p-nitroaniline forms a yellow chromophore that can be measured spectrophotometrically at 410 nm , providing a convenient method for monitoring chymotrypsin activity.

Direcciones Futuras

Peptides like Suc-Gly-Phe-Gly-pNA have potential applications in various fields, including therapeutics and diagnostics . For instance, disease-associated proteases have been used for the activation of various prodrugs due to their well-characterized catalytic activity and ability to selectively cleave only those substrates that strictly correspond with their active site architecture . This suggests potential future directions for the use of Suc-Gly-Phe-Gly-pNA and similar compounds in the development of novel therapeutic strategies.

Análisis Bioquímico

Biochemical Properties

Suc-Gly-Phe-Gly-pNA interacts with enzymes such as chymotrypsin . Chymotrypsin is a protease enzyme that breaks down proteins into smaller peptides. The interaction between Suc-Gly-Phe-Gly-pNA and chymotrypsin is of a hydrolytic nature, where the enzyme cleaves the peptide bonds in the substrate .

Molecular Mechanism

At the molecular level, Suc-Gly-Phe-Gly-pNA exerts its effects through its interactions with chymotrypsin. When Suc-Gly-Phe-Gly-pNA binds to the active site of chymotrypsin, it undergoes hydrolysis, a process that results in the cleavage of its peptide bonds .

Metabolic Pathways

Suc-Gly-Phe-Gly-pNA is involved in the metabolic pathway of protein degradation, where it serves as a substrate for the enzyme chymotrypsin

Propiedades

IUPAC Name |

(2S)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O7/c29-19(25-16-6-8-17(9-7-16)28(34)35)13-24-23(33)18(12-15-4-2-1-3-5-15)26-20(30)14-27-21(31)10-11-22(27)32/h1-9,18H,10-14H2,(H,24,33)(H,25,29)(H,26,30)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHICHMUSRMLOH-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-3,6-Methanofuro[3,4-b]pyrrole](/img/structure/B573610.png)

![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)